molecular formula C18H17N3O B11221693 N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide

Cat. No.: B11221693
M. Wt: 291.3 g/mol
InChI Key: YKICIXQFBSEIFH-UHFFFAOYSA-N
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Description

N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide (GSK983) is a tetrahydrocarbazole derivative with potent antiviral activity. Its molecular weight is 326 g/mol, and it features a 6-chloro substitution on the carbazole core and a 2-pyridinecarboxamide group at the 1-position, with (R)-stereochemistry critical for activity .

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide

InChI

InChI=1S/C18H17N3O/c22-18(16-9-3-4-11-19-16)21-15-10-5-7-13-12-6-1-2-8-14(12)20-17(13)15/h1-4,6,8-9,11,15,20H,5,7,10H2,(H,21,22)

InChI Key

YKICIXQFBSEIFH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Asymmetric Reductive Amination Directed by Chiral Amines

The most efficient route to N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide involves asymmetric reductive amination of a tetrahydrocarbazole intermediate with 2-pyridinecarboxylic acid derivatives. Source demonstrates that chiral (phenyl)ethylamines serve as effective directing agents, enabling up to 96% diastereofacial selectivity. The reaction proceeds via imine formation between the carbazole amine and pyridinecarboxaldehyde, followed by hydrogenation using sodium cyanoborohydride (NaBH3CN) in methanol at 25°C .

A critical innovation in this method is the isolation of a 2-picolinic acid salt (e.g., compound 13 in source ), which enhances the stability of the chiral amine intermediate. Subsequent amide formation employs T3P, a coupling reagent that minimizes side reactions and achieves yields exceeding 85%. This approach has been validated at industrial scales, producing the target compound in >99.5% enantiomeric purity .

Racemic Synthesis and Chiral Resolution

Early synthetic efforts focused on racemic synthesis followed by chiral resolution. The carbazole core is constructed via Friedel-Crafts alkylation of indole derivatives with cyclohexenone, yielding a racemic tetrahydrocarbazole. Source highlights the use of supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers. While this method achieves high purity, it suffers from lower efficiency compared to asymmetric catalysis, with typical yields of 30–40% for the desired (R)-enantiomer .

Enantioselective Reductive Amination Using Ru(II) Catalysts

An alternative enantioselective approach employs Ru(II) complexes with chiral ligands such as (R)-BINAP or N-[(1S,2S)-2-amino-1,2-diphenylethyl]-1-naphthalenesulfonamide. This method, detailed in source , leverages transfer hydrogenation to reduce the imine intermediate formed between tetrahydrocarbazole and pyridinecarboxaldehyde. Key advantages include:

  • Catalytic efficiency : Ru(II) loadings as low as 0.5 mol% achieve >90% conversion.

  • Solvent optimization : Reactions in isopropanol at 60°C improve reaction rates.

  • Environmental tolerance : Tolerates moisture and oxygen, simplifying industrial implementation .

Carbazole Core Synthesis via Pyrrole Derivatives

Source provides insights into constructing the tetrahydrocarbazole scaffold using pyrrole derivatives and (haloalkyl)oxiranes. For example, reacting 6-chloropyrrole with epichlorohydrin in the presence of BF3·Et2O generates a tetrahydrocarbazole epoxide, which is subsequently opened with amines to install the N-substituent. This method emphasizes:

  • Regioselectivity : Electron-donating groups on pyrrole direct oxirane opening to the 1-position.

  • Functional group compatibility : Halogen substituents (e.g., Cl) remain intact during ring formation .

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the primary preparation routes:

MethodYield (%)Enantiomeric Purity (%)ScalabilityKey Reagents
Asymmetric Reductive Amination85–90>99.5Industrial (200+ gal)Chiral (phenyl)ethylamines, T3P
Racemic Synthesis + SFC30–4099.0–99.5Laboratory-scaleChiralpak AD-H, SFC
Ru(II)-Catalyzed Hydrogenation75–8098.5–99.0Pilot-scaleRu(II)-(R)-BINAP, isopropanol
Pyrrole-Oxirane Coupling 50–60N/A (racemic)Laboratory-scaleBF3·Et2O, epichlorohydrin

Scalability and Industrial Production Considerations

Source underscores the practicality of the asymmetric reductive amination route for industrial use. Critical factors include:

  • Solvent selection : Replacing tetrahydrofuran (THF) with ethyl acetate reduces toxicity and improves recyclability.

  • Catalyst recovery : Ru(II) complexes are recovered via filtration with <5% metal leaching.

  • Process intensification : Continuous flow reactors reduce reaction times from 24 hours to 2 hours .

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or carbazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted carbazole or pyridine derivatives.

Scientific Research Applications

The biological activity of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide can be categorized into several key areas:

Antitumor Activity

Research indicates that carbazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance:

  • Case Study : A study demonstrated that derivatives of this compound showed promising activity against breast cancer cells, leading to cell cycle arrest and apoptosis induction .

Anticonvulsant Properties

Compounds similar to this compound have shown anticonvulsant effects in animal models. The proposed mechanism involves the modulation of neurotransmitter systems and ion channels critical in seizure activity.

  • Case Study : In a preclinical study, the compound was tested for its efficacy in reducing seizure frequency in rodent models of epilepsy .

Neuroprotective Effects

The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective effects. It may protect neuronal cells from oxidative stress and apoptosis.

  • Case Study : Research indicated that the compound could reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's by inhibiting oxidative stress pathways .

Pharmacological Applications

The pharmacological applications of this compound extend to various therapeutic areas:

Treatment of Allergic Disorders

The compound has been identified as a potential antagonist for the CRTH2 receptor, which plays a crucial role in allergic and inflammatory responses.

  • Application : It may be beneficial in treating conditions such as asthma and allergic rhinitis by inhibiting eosinophil migration and activation .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

  • Case Study : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli using disc diffusion methods, showing significant inhibition zones compared to control groups .

Mechanism of Action

The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or transcription factors, thereby affecting cell signaling pathways and gene expression .

Comparison with Similar Compounds

Key Data Table: Comparative Analysis of Tetrahydrocarbazole Derivatives

Compound Substituent (C6) Amide Group IC50 (µM) CC50 (µM) Molecular Weight (g/mol) Key Reference
GSK983 (38) Cl 2-Pyridinecarboxamide 0.005 16 326
Fluorobenzamide (37) Cl 2-Fluorobenzamide 0.008 24 343
6-Bromo Analog (36) Br α-Methylbenzylamine N/A N/A 385
GSK984 Cl 2-Pyridinecarboxamide >1* >1* 326

Biological Activity

N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide, a derivative of carbazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential as a CRTH2 receptor antagonist, which is significant in the treatment of various allergic and inflammatory conditions.

Overview of Biological Activities

  • CRTH2 Receptor Antagonism :
    The compound acts as a potent antagonist for the CRTH2 receptor, which is expressed on Th2 cells and plays a crucial role in mediating allergic responses. By inhibiting this receptor, the compound can potentially alleviate symptoms associated with allergic asthma, rhinitis, and other related disorders .
  • Antitumor Activity :
    Research indicates that carbazole derivatives exhibit significant antitumor properties. For instance, certain N-substituted carbazoles have shown promising results in inhibiting cell proliferation in various cancer cell lines. Specifically, compounds similar to this compound have been evaluated for their ability to inhibit topoisomerase II activity, which is vital for DNA replication in cancer cells .
  • Neuroprotective Effects :
    The neuroprotective capabilities of carbazole derivatives have been documented. Studies suggest that these compounds can protect neuronal cells from glutamate-induced injury through antioxidative mechanisms. This property is particularly relevant in the context of neurodegenerative diseases .
  • Anti-inflammatory Properties :
    The compound has also been associated with anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation. Its ability to modulate inflammatory pathways could be beneficial in managing chronic inflammatory diseases .

Table 1: Summary of Biological Activities

Activity Mechanism/Effect Reference
CRTH2 AntagonismInhibition of Th2 cell activation
AntitumorInhibition of topoisomerase II
NeuroprotectionProtection against glutamate-induced neuronal injury
Anti-inflammatoryModulation of inflammatory pathways

Detailed Research Findings

  • CRTH2 Receptor Studies : Research has demonstrated that this compound effectively blocks the binding of prostaglandin D2 (PGD2) to the CRTH2 receptor. This action reduces eosinophil and basophil activation, which are critical in allergic responses .
  • Antitumor Mechanism : A study involving N-substituted carbazoles revealed that specific derivatives could inhibit cell growth in ovarian and prostate cancer lines with IC50 values in the nanomolar range (46–75 nM). This suggests a strong potential for further development as anticancer agents .
  • Neuroprotective Mechanism : Compounds with bulky substituents at the N-position showed significant neuroprotective activity at concentrations as low as 3 µM. The mechanism appears to involve antioxidative properties that prevent oxidative stress-induced neuronal damage .

Q & A

Q. What are the recommended synthetic routes for preparing N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide, and how can enantiomeric purity be ensured?

Methodological Answer: The compound is synthesized via asymmetric reductive amination using chiral (phenyl)ethylamines to achieve up to 96% diastereoselectivity . Key steps include:

  • Formation of the carbazol-1-amine intermediate.
  • Use of 1-propylphosphonic acid cyclic anhydride (T3P) for efficient amide coupling .
    To ensure enantiomeric purity:
  • Employ chiral supercritical fluid chromatography (SFC) for resolution .
  • Validate purity via chiral HPLC or circular dichroism (CD) spectroscopy.

Q. How can the molecular structure and conformation of this compound be characterized experimentally?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, with ORTEP-3 for graphical representation .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbazole/pyridine ring puckering (e.g., ring puckering coordinates defined by Cremer-Pople parameters) .
  • Computational modeling : Compare experimental data with DFT-optimized geometries to validate conformations.

Q. What in vitro assays are suitable for evaluating its antiviral activity, particularly against HPV?

Methodological Answer:

  • Plaque reduction assays : Quantify inhibition of HPV replication in keratinocyte cultures .
  • Time-of-addition studies : Determine the stage-specific mechanism (e.g., viral entry vs. replication) .
  • Cytotoxicity assays : Use MTT or resazurin-based methods to establish selectivity indices (IC50_{50}/CC50_{50}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50_{50}50​ values across different antiviral studies?

Methodological Answer: Discrepancies may arise from:

  • Cell line variability : Standardize assays using HPV pseudovirions in HaCaT cells .
  • Compound solubility : Pre-dissolve in DMSO (<0.1% final concentration) and validate via LC-MS .
  • Data normalization : Include internal controls (e.g., ribavirin) across studies for cross-lab comparability .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced potency against DNA viruses?

Methodological Answer:

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., Cl at C6 of the carbazole) to enhance binding to viral helicases .
  • Ring puckering analysis : Use Cremer-Pople coordinates to correlate carbazole conformation with activity .
  • Bioisosteric replacement : Replace pyridine with thiazole to improve metabolic stability (see for zinc-complex interactions) .

Q. How can crystallographic data be leveraged to study intermolecular interactions in co-crystals with biological targets?

Methodological Answer:

  • Co-crystallization : Soak HPV E1 helicase protein with the compound and collect high-resolution (<1.8 Å) data using synchrotron radiation .
  • Hydrogen-bond analysis : Apply Etter’s graph set theory to classify interaction patterns (e.g., D(2) motifs for dimer stabilization) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict binding hotspots .

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